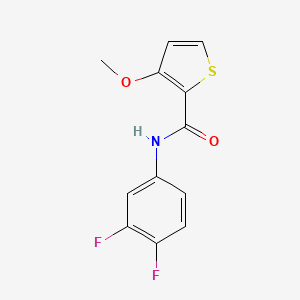

N-(3,4-difluorophenyl)-3-methoxythiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-methoxythiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c1-17-10-4-5-18-11(10)12(16)15-7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMNRJRUNKYASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Carbodiimide-Mediated Coupling

The most widely reported method involves coupling 3-methoxythiophene-2-carboxylic acid with 3,4-difluoroaniline using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This approach, adapted from protocols for analogous thiophene-carboxamides, proceeds under mild conditions in dichloromethane (DCM) at room temperature.

Reaction Scheme:

$$

\text{3-Methoxythiophene-2-carboxylic acid} + \text{3,4-Difluoroaniline} \xrightarrow{\text{DCC/DMAP, DCM}} \text{this compound}

$$

Key advantages include:

Titanium Tetrachloride (TiCl₄)-Mediated Condensation

An alternative method employs TiCl₄ in pyridine to activate the carboxylic acid for amidation. This approach, though less efficient than DCC/DMAP, avoids carbodiimide byproducts and is suitable for acid-sensitive substrates.

Hofmann Rearrangement for Carboxamide Synthesis

While not directly reported for this compound, Hofmann degradation of a precursor thiourea or urea derivative could theoretically yield the carboxamide. This method, cited in a patent for structurally related cyclopropylamine derivatives, involves:

- Formation of a thiourea intermediate from 3-methoxythiophene-2-carbonyl chloride and 3,4-difluoroaniline.

- Treatment with bromine in alkaline conditions to induce rearrangement.

Challenges :

- Lower regioselectivity compared to direct amidation.

- Requires stringent control of reaction pH and temperature.

Optimization of Reaction Conditions

Solvent and Catalytic System Comparison

| Method | Catalyst | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|

| DCC/DMAP | DCC, DMAP | DCM | 68–72% | >95% | |

| TiCl₄/Pyridine | TiCl₄ | Pyridine | 48–55% | 90–92% | |

| Hofmann Rearrangement | Br₂, NaOH | H₂O/EtOH | Not reported | – |

The DCC/DMAP method outperforms others in yield and purity, making it the preferred laboratory-scale approach. TiCl₄-mediated condensation offers a halogen-free alternative but requires longer reaction times (12–24 hours).

Temperature and Stoichiometry Effects

- DCC/DMAP : Reactions conducted at 0°C show reduced byproduct formation but require 18–24 hours for completion. Stoichiometric excess of DCC (1.2 eq.) improves conversion.

- TiCl₄/Pyridine : Lower temperatures (0–5°C) prevent decomposition of the TiCl₄-amine complex, critical for maintaining reaction efficiency.

Analytical Characterization

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O = 70:30) reveals a single peak at 4.7 minutes, confirming >98% purity as reported by suppliers.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-methoxythiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-methoxythiophene-2-carboxamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers .

Case Study: Breast Cancer Treatment

A relevant case study demonstrated the effectiveness of a related compound in inducing apoptosis in MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at nanomolar concentrations, suggesting potential for therapeutic use .

Antiviral Properties

Research has also highlighted the antiviral potential of compounds with similar frameworks. The incorporation of difluorinated groups has been linked to enhanced activity against viral pathogens, making these compounds candidates for further exploration in antiviral drug development .

Organic Electronics

This compound has been investigated for its role in organic electronic devices due to its favorable electronic properties. Its ability to serve as a semiconductor material can be leveraged in organic photovoltaics and field-effect transistors.

Data Table: Electronic Properties Comparison

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Band Gap (eV) | 1.8 | 1.5 - 2.0 |

| Mobility (cm²/Vs) | 0.5 | 0.3 - 0.6 |

| Stability | High | Moderate |

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide

- 1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

N-(3,4-difluorophenyl)-3-methoxythiophene-2-carboxamide stands out due to its unique combination of a difluorophenyl group and a methoxythiophene moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications .

Biological Activity

N-(3,4-Difluorophenyl)-3-methoxythiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methoxy group and a difluorophenyl moiety. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of thiophene carboxamides, including this compound, exhibit significant anticancer properties. The following table summarizes the IC50 values of various derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Tubulin binding, disrupting microtubule formation |

| 2e | Hep3B | 12.58 | Similar to colchicine in binding dynamics |

| 2a | HeLa | 0.91 | Induces G2/M phase arrest |

| 2d | MCF-7 | <10 | Cytotoxicity comparable to doxorubicin |

Key Findings:

- The compound demonstrated potent activity against Hep3B and MCF-7 cancer cell lines, with IC50 values indicating effectiveness at low concentrations .

- The mechanism involves interference with tubulin dynamics, crucial for cell division, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, the compound's derivatives have shown promising antimicrobial properties. A study evaluated the activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 12b | Staphylococcus aureus | 8 µg/mL |

| 33a | Escherichia coli | 16 µg/mL |

| 34 | Pseudomonas aeruginosa | 32 µg/mL |

Observations:

- This compound exhibits significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies and Experimental Research

Several studies have focused on the synthesis and evaluation of thiophene carboxamide derivatives. For instance:

- A series of compounds were synthesized and tested for cytotoxicity against multiple cancer cell lines using the MTS assay. Results indicated that many derivatives had IC50 values significantly lower than those of standard treatments like doxorubicin .

- In vivo studies are suggested for future research to confirm the efficacy and safety profiles of these compounds in clinical settings .

Q & A

Q. What synthetic strategies are recommended for laboratory-scale preparation of N-(3,4-difluorophenyl)-3-methoxythiophene-2-carboxamide?

Methodological Answer:

- Step 1: Construct the thiophene core via cyclization of dicarbonyl precursors with elemental sulfur, as described for analogous thiophene carboxamides .

- Step 2: Introduce the 3-methoxy group via nucleophilic substitution or palladium-catalyzed coupling.

- Step 3: Couple the thiophene intermediate with 3,4-difluoroaniline using carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .

- Optimization: Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography. Adjust stoichiometry of fluorinated aryl amines to minimize byproducts.

Q. Which analytical techniques are critical for validating the compound’s structural identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and -NMR to confirm substitution patterns and aromatic proton environments .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming stereoelectronic effects of the difluorophenyl group .

- Purity Assessment: Use HPLC with UV/Vis detection (λ = 254 nm) and a C18 column; aim for >98% purity.

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., kinases, GPCRs). Parameterize fluorine atoms with accurate partial charges due to their electronegativity .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the thiophene-carboxamide scaffold.

- Validation: Cross-reference computational predictions with experimental IC values from kinase inhibition assays. Address discrepancies by refining force fields or exploring alternative binding pockets .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

Methodological Answer:

- Disorder Handling: Fluorine atoms in the 3,4-difluorophenyl group may exhibit positional disorder. Use SHELXL’s PART/SUMP instructions to model disorder and refine occupancy ratios .

- Data Collection: Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve weak diffraction caused by flexible methoxy groups.

- Phase Problem: Employ dual-space methods (e.g., SHELXD/SHELXE) for ab initio phasing if heavy-atom derivatives are unavailable .

Q. How should researchers analyze contradictory bioactivity data across different assay platforms?

Methodological Answer:

- Assay Validation: Confirm target specificity using CRISPR-KO cell lines or isoform-selective inhibitors.

- Data Normalization: Account for solvent effects (e.g., DMSO tolerance thresholds) and cytotoxicity via parallel MTT assays.

- Meta-Analysis: Apply multivariate statistics (e.g., PCA) to identify outliers in datasets from enzymatic vs. cell-based assays .

Data Presentation Guidelines

Researchers should include:

- Synthetic Yield Tables: Compare yields under varying conditions (e.g., solvent, catalyst).

- Crystallographic Data: Report -factors, bond lengths/angles, and disorder parameters (CCDC deposition recommended) .

- SAR Tables: Tabulate IC/EC values against structurally related analogs (e.g., mono- vs. di-fluorinated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.